![molecular formula C20H25N5 B4512055 6-(4-benzyl-1-piperidinyl)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4512055.png)
6-(4-benzyl-1-piperidinyl)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives involves a multi-step process, typically starting with the formation of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine through a one-pot reaction using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. This intermediate is then conjugated with corresponding secondary amines to afford the target compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The structural elucidation of these compounds is typically achieved using various spectroscopic techniques, including IR, NMR, LC-MS, and XRD. For example, the molecular structure of a similar triazolo[4,3-b]pyridazine compound was confirmed via XRD, showcasing the utility of these techniques in confirming the synthesized structures and understanding their molecular conformations (Sallam et al., 2021).
Chemical Reactions and Properties
Triazolo-pyridazine derivatives undergo various chemical reactions, including oxidative ring closure and nucleophilic substitution, to yield a wide range of compounds with potential biological activities. These reactions are essential for modifying the chemical structure and, consequently, the biological properties of the synthesized compounds (Doherty et al., 2023).
Physical Properties Analysis
The physical properties of triazolo-pyridazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their formulation and application as pharmaceutical agents. These properties are often characterized using techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), although specific details on these properties for the compound are not readily available in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the pharmacological activity of triazolo-pyridazine derivatives. For instance, some derivatives exhibit significant anti-diabetic activity through DPP-4 inhibition and insulinotropic activities, highlighting the importance of chemical structure in determining biological function (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-15(2)20-22-21-18-8-9-19(23-25(18)20)24-12-10-17(11-13-24)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLHICLSDTFBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.